2-Ethyl-2-methylheptanoic acid
CAS No.: 31080-38-3
Cat. No.: VC2062245
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 31080-38-3 |
---|---|
Molecular Formula | C10H20O2 |
Molecular Weight | 172.26 g/mol |
IUPAC Name | 2-ethyl-2-methylheptanoic acid |
Standard InChI | InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) |
Standard InChI Key | KTCIQOVSDDBEIG-UHFFFAOYSA-N |
SMILES | CCCCCC(C)(CC)C(=O)O |
Canonical SMILES | CCCCCC(C)(CC)C(=O)O |
Introduction
Fundamental Properties and Structure
2-Ethyl-2-methylheptanoic acid (C₁₀H₂₀O₂) is characterized by its branched structure featuring both ethyl and methyl substituents at the α-carbon position of a heptanoic acid backbone. This quaternary carbon center at position 2 creates a distinctive molecular configuration that influences its physical, chemical, and biological properties.
Chemical Identity
The compound is identified through several standardized nomenclature systems and identifiers widely used in scientific literature and chemical databases. Its unique structure with branched substituents distinguishes it from linear fatty acids of similar molecular weight.
Parameter | Value |
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IUPAC Name | 2-ethyl-2-methylheptanoic acid |
Molecular Formula | C₁₀H₂₀O₂ |
CAS Number | 31080-38-3 |
Molecular Weight | 172.26 g/mol |
PubChem CID | 14801305 |
InChI | InChI=1S/C10H20O2/c1-4-6-7-8-10(3,5-2)9(11)12/h4-8H2,1-3H3,(H,11,12) |
SMILES | CCCCCC(C)(CC)C(=O)O |
The structure features a carboxyl group (-COOH) attached to a quaternary carbon that bears both methyl (-CH₃) and ethyl (-CH₂CH₃) substituents, with the remaining valence extended as a pentyl chain . This arrangement creates a sterically hindered carboxylic acid with unique reactivity profiles compared to unbranched analogs.
Physical Properties
The physical properties of 2-ethyl-2-methylheptanoic acid are influenced by its branched structure and the presence of the carboxylic acid functional group. Its moderate molecular weight and branched structure affect its melting point, boiling point, and solubility characteristics, making it suitable for various applications.
The compound exists as a colorless to pale yellow liquid at room temperature with characteristic odor properties typical of medium-chain carboxylic acids. Its branched structure disrupts intermolecular packing, affecting properties such as viscosity and surface tension compared to straight-chain analogs.
Synthetic Methodologies
Multiple synthetic routes exist for the preparation of 2-ethyl-2-methylheptanoic acid, ranging from laboratory-scale procedures to industrial production methods. These approaches leverage different chemical transformations to construct the characteristic quaternary carbon center.
Laboratory Synthesis
The primary synthetic approach involves alkylation of enolate ions to construct the quaternary carbon center at position 2. This methodology typically employs strong bases to generate the enolate intermediate, which subsequently undergoes alkylation with appropriate alkyl halides.
A typical laboratory synthesis follows these general steps:
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Generation of an enolate from a suitable precursor using bases such as lithium diisopropylamide (LDA) or sodium hydride
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Sequential alkylation with methyl and ethyl halides (or vice versa)
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Hydrolysis of any ester functionality to yield the carboxylic acid
Reaction conditions often employ aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF), with temperatures ranging from -78°C during enolate formation to room temperature or reflux conditions during the alkylation steps.
Industrial Production
Industrial production methods for 2-ethyl-2-methylheptanoic acid prioritize scalability, cost-effectiveness, and sustainability. These approaches may differ from laboratory methods in their choice of reagents, reaction conditions, and purification strategies.
Common industrial approaches include:
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Catalytic hydrogenation of appropriate precursors
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Continuous flow reactor systems for improved efficiency and reduced waste
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Optimized reaction conditions to maximize yield and purity while minimizing production costs
The industrial synthesis may also incorporate green chemistry principles, such as atom economy and the use of environmentally benign solvents, to reduce environmental impact and production costs.
Chemical Reactivity
2-Ethyl-2-methylheptanoic acid demonstrates reactivity patterns characteristic of carboxylic acids, but with notable modifications due to its sterically hindered quaternary α-carbon. This unique structural feature influences both the rate and selectivity of various chemical transformations.
Characteristic Reactions
The compound undergoes several key reaction types that are typical of carboxylic acids, though often with modified kinetics due to steric hindrance.
Reaction Type | Products | Common Reagents | Conditions |
---|---|---|---|
Oxidation | Ketones, Aldehydes | KMnO₄, CrO₃ | Aqueous or organic media, elevated temperatures |
Reduction | Alcohols | LiAlH₄, NaBH₄ | Anhydrous conditions, controlled temperatures |
Esterification | Esters | Alcohols, H₂SO₄ | Reflux conditions, acid catalysis |
Amidation | Amides | Amines, coupling agents | Room temperature to moderate heating |
Halogenation | Acid halides | SOCl₂, PCl₅ | Reflux, anhydrous conditions |
The carboxylic acid moiety can be readily converted to various derivatives, including esters, amides, and acid chlorides, which serve as important intermediates in organic synthesis. These transformations provide access to a diverse array of compounds with applications in pharmaceutical development and materials science.
Structure-Reactivity Relationships
The quaternary carbon center at position 2 creates significant steric hindrance that affects the reactivity of the carboxylic acid group. This steric effect can be advantageous in certain applications where controlled or selective reactivity is desired.
The branched structure influences:
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Reaction rates (typically slower than unbranched analogs)
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Stereoselectivity in asymmetric transformations
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Thermal stability of the compound and its derivatives
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Hydrolytic stability of derived esters and amides
These structure-reactivity relationships have important implications for the compound's applications in organic synthesis and its behavior in biological systems.
Biological Activity
Research findings indicate that 2-ethyl-2-methylheptanoic acid possesses several noteworthy biological activities that may have therapeutic potential. These properties stem from its structural features and physicochemical characteristics.
Antimicrobial Properties
Studies have demonstrated that 2-ethyl-2-methylheptanoic acid exhibits antimicrobial activity against various pathogens. Research has evaluated its effectiveness against several microbial species, including both Gram-positive and Gram-negative bacteria.
In particular, investigations have shown activity against:
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Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 μg/mL
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Escherichia coli with varying effectiveness depending on strain and conditions
The mechanism of antimicrobial action is believed to involve disruption of microbial membrane integrity, leading to cell lysis. This mode of action is consistent with other medium-chain fatty acids and their derivatives, which often exhibit membrane-active properties.
Anti-inflammatory Effects
2-Ethyl-2-methylheptanoic acid has shown potential anti-inflammatory properties in preclinical studies. Experimental models of inflammation have demonstrated its ability to modulate inflammatory pathways and reduce inflammatory markers.
Key findings from murine models of acute inflammation include:
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Significant reduction in edema compared to control groups
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Decreased levels of pro-inflammatory cytokines
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Modulation of inflammatory signaling pathways
These anti-inflammatory effects may be mediated through multiple mechanisms, including alterations in membrane fluidity, receptor interactions, and direct effects on cellular signaling cascades involved in inflammatory responses.
Metabolic and Pharmacokinetic Properties
As a branched-chain fatty acid, 2-ethyl-2-methylheptanoic acid interacts with metabolic pathways relevant to lipid processing and energy metabolism. Research suggests the compound is readily absorbed in biological systems and distributes across various tissues.
Its metabolism likely proceeds through:
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β-oxidation pathways common to fatty acids
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Potential incorporation into cellular membranes
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Possible interaction with nuclear receptors involved in lipid metabolism
Research Applications
The unique structure and properties of 2-ethyl-2-methylheptanoic acid have led to its investigation in various research domains, spanning from fundamental organic chemistry to applied pharmaceutical development.
Synthetic Building Block in Organic Chemistry
As a versatile synthetic intermediate, 2-ethyl-2-methylheptanoic acid serves as a building block for the construction of more complex molecular architectures. Its quaternary carbon center provides a platform for further elaboration through various chemical transformations.
Applications in organic synthesis include:
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Construction of branched lipid analogs
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Preparation of esters and amides with specific physicochemical properties
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Development of asymmetric synthetic methodologies
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Creation of bioactive compounds with defined structural requirements
These synthetic applications leverage the compound's unique structure to access molecular frameworks that would be challenging to obtain through other routes.
Pharmaceutical Research
Ongoing research explores the potential applications of 2-ethyl-2-methylheptanoic acid in pharmaceutical development, particularly in areas related to its observed biological activities.
Current pharmaceutical research directions include:
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Development of antimicrobial agents for addressing resistant pathogens
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Investigation of anti-inflammatory compounds with novel mechanisms
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Exploration of applications in hypercholesterolemia treatment
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Potential anticancer properties and mechanisms
While much of this research remains in preclinical stages, the findings suggest promising avenues for future therapeutic development based on this compound or its derivatives.
Industrial Applications
Beyond its research applications, 2-ethyl-2-methylheptanoic acid finds practical use in several industrial sectors due to its chemical properties and performance characteristics.
Specialty Chemicals and Materials
The unique branched structure of 2-ethyl-2-methylheptanoic acid makes it valuable in the production of specialty chemicals and materials with specific performance requirements.
Industrial applications include:
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Production of high-performance polymers with enhanced thermal stability
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Formulation of specialty lubricants for extreme conditions
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Development of surfactants with unique interfacial properties
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Creation of plasticizers and additives for polymer processing
These applications capitalize on the compound's structural features to impart desired characteristics to the final products.
Metal Extraction and Recovery
Research has demonstrated the utility of 2-ethyl-2-methylheptanoic acid in metal extraction processes, particularly for rare earth metals from waste solutions. This application has significant implications for sustainable resource management and environmental protection.
Studies have shown its effectiveness when used in conjunction with other extractants such as calixarene solubilized in surfactants like AOT (alkylbenzene sulfonate). This approach has demonstrated promising results in recovering valuable metals from electronic waste and other sources.
Comparative Analysis
Understanding the relative properties and performance of 2-ethyl-2-methylheptanoic acid requires comparison with structurally related compounds. This comparative analysis highlights the unique aspects of its structure-property relationships.
Structural Analogs Comparison
The table below compares 2-ethyl-2-methylheptanoic acid with structurally related carboxylic acids to illustrate the impact of specific structural variations on properties and applications.
Compound | Molecular Formula | Key Structural Differences | Notable Property Distinctions |
---|---|---|---|
2-Ethyl-2-methylheptanoic acid | C₁₀H₂₀O₂ | Quaternary carbon with ethyl and methyl branches | Balanced lipophilicity, unique steric environment |
2-Methylheptanoic acid | C₈H₁₆O₂ | Lacks ethyl group, tertiary α-carbon | Less steric hindrance, higher reactivity |
2-Ethylhexanoic acid | C₈H₁₆O₂ | Shorter carbon chain, lacks methyl group | Different solubility profile, lower boiling point |
2-Ethyl-2-methyloctanoic acid | C₁₁H₂₂O₂ | Additional carbon in main chain | Increased lipophilicity, higher molecular weight |
These structural variations translate into meaningful differences in physicochemical properties, reactivity patterns, and biological activities, underscoring the importance of specific structural features in determining the compound's behavior and applications .
Structure-Activity Relationships
The comparative analysis of 2-ethyl-2-methylheptanoic acid and its structural analogs reveals important structure-activity relationships that inform both research and practical applications.
Key structure-activity insights include:
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The quaternary carbon center significantly impacts steric accessibility and reaction kinetics
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Chain length affects lipophilicity and membrane interactions
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Branching patterns influence biological activity profiles
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The combination of ethyl and methyl substituents creates a unique electronic and steric environment
These structure-activity relationships provide valuable guidance for the rational design of derivatives with enhanced properties for specific applications.
Future Research Directions
Based on current understanding of 2-ethyl-2-methylheptanoic acid and its properties, several promising research directions emerge for future investigation.
Therapeutic Development
Future research in therapeutic applications could explore:
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Optimization of antimicrobial derivatives with enhanced potency and selectivity
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Development of targeted anti-inflammatory agents based on the compound's scaffold
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Investigation of structure-activity relationships to improve pharmaceutical properties
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Exploration of novel formulations to enhance bioavailability and efficacy
These directions could lead to the development of new therapeutic agents addressing unmet medical needs.
Sustainable Chemistry Applications
The compound's potential in green chemistry and sustainable applications warrants further investigation in:
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Eco-friendly synthesis methods with reduced environmental impact
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Applications in biodegradable materials and environmentally benign formulations
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Enhanced methodologies for metal recovery and recycling
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Development of bio-based production methods
These research avenues align with growing emphasis on sustainability in chemical research and industrial processes.
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